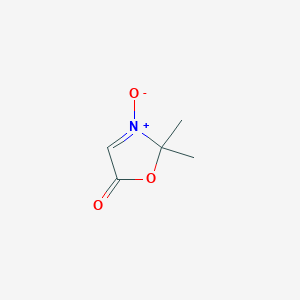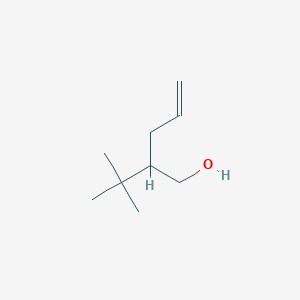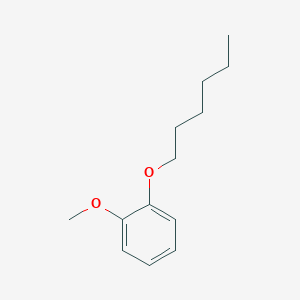![molecular formula C18H22Cl2N4O4S B14267350 [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate CAS No. 178980-47-7](/img/no-structure.png)
[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a dichlorophenyl group, and an imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the dichlorophenyl group, and the attachment of the carbamate group. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology
In biology, this compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an inhibitor for certain enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.
作用機序
The mechanism of action of [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and other biochemical processes.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism and similar reactivity.
Diketene: A reactive intermediate used in the synthesis of various compounds.
Uniqueness
What sets [1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate apart from these similar compounds is its unique combination of functional groups and its potential for specific biological interactions. This makes it a valuable compound for targeted applications in research and industry.
特性
| 178980-47-7 | |
分子式 |
C18H22Cl2N4O4S |
分子量 |
461.4 g/mol |
IUPAC名 |
[1-(2-carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C18H22Cl2N4O4S/c1-9(2)15-16(29-13-5-11(19)4-12(20)6-13)24(7-10(3)28-18(22)26)14(23-15)8-27-17(21)25/h4-6,9-10H,7-8H2,1-3H3,(H2,21,25)(H2,22,26) |
InChIキー |
SKRRNRYPFHSHLY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC(C)OC(=O)N)SC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)

![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)

![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
